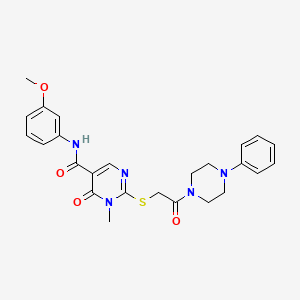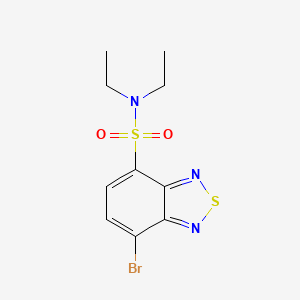
1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one, also known as JNJ-40411813, is a novel and potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a key target for cancer therapy.
Mecanismo De Acción
1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one has been shown to have potent anticancer activity in vitro and in vivo. The compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and proliferation. In addition, 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one is its potent anticancer activity, which makes it a promising candidate for cancer therapy. In addition, the compound has been shown to enhance the efficacy of other cancer therapies, which can improve the overall treatment outcome. However, one of the limitations of 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one is its low solubility, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one. One direction is to improve the solubility and bioavailability of the compound, which can enhance its efficacy in vivo. Another direction is to study the combination of 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one with other cancer therapies, such as immunotherapy and targeted therapy, to improve the overall treatment outcome. Additionally, further studies are needed to investigate the safety and toxicity of the compound in vivo.
Métodos De Síntesis
The synthesis of 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one involves several steps. The first step is the preparation of 3-(2-bromoacetyl)pyridine by reacting 2-bromoacetyl bromide with pyridine in the presence of a base. The second step is the reaction of 3-(2-bromoacetyl)pyridine with piperidine in the presence of a base to obtain 3-(piperidin-1-yl)pyridine. The final step is the reaction of 3-(piperidin-1-yl)pyridine with propargyl bromide in the presence of a base to obtain 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one has been extensively studied for its potential as a cancer therapy. The compound has been shown to inhibit the interaction between MDM2 and p53, leading to the stabilization and activation of p53, which is a tumor suppressor protein. Activation of p53 induces cell cycle arrest and apoptosis, which can inhibit the growth and proliferation of cancer cells. In addition, 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.
Propiedades
IUPAC Name |
1-(3-pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)15-9-5-6-11(10-15)12-7-3-4-8-14-12/h2-4,7-8,11H,1,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKZZZJTQWUNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2790024.png)


![5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2790028.png)


![(2-Chloro-1,3-thiazol-5-yl)methyl 4-{[4-(2,5-dimethylphenyl)piperazino]sulfonyl}phenyl ether](/img/structure/B2790033.png)


![Methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B2790042.png)
![1,3-dimethyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2790044.png)